
PROTAC FLT-3 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC FLT-3 degrader 1 is a von Hippel-Lindau-based PROTAC FLT-3 internal tandem duplication (ITD) degrader . It has an IC50 of 0.6 nM and exhibits anti-proliferative activity and apoptosis induction .
Synthesis Analysis
PROTACs, including PROTAC FLT-3 degrader 1, are developed to be a useful technology for targeted protein degradation . A bifunctional PROTAC molecule consists of a ligand (mostly small-molecule inhibitor) of the protein of interest (POI) and a covalently linked ligand of an E3 ubiquitin ligase (E3) .Molecular Structure Analysis
PROTACs are heterobifunctional structures consisting of a ligand that binds a protein to be degraded and a ligand for an E3 ubiquitin ligase . The bridging between the protein of interest and the E3 ligase mediated by the PROTAC facilitates ubiquitination of the protein and its proteasomal degradation .Chemical Reactions Analysis
Upon binding to the POI, the PROTAC can recruit E3 for POI ubiquitination, which is subjected to proteasome-mediated degradation . Western blot results showed that PROTAC 5 reduced the protein levels of FLT-3 and c-KIT in HL-60 cells, and induced the degradation of FLT-3 via the ubiquitin-proteasome system .Scientific Research Applications
FLT-3 Inhibition in Acute Myeloid Leukemia (AML)
FLT-3 (FMS-like tyrosine kinase 3) is a therapeutic target in AML. FLT-3 mutations, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are common in AML . PROTAC FLT-3 degrader 1 could be explored as a novel approach to inhibit FLT-3 and potentially overcome resistance to FLT-3 inhibitors .
Targeted Therapy for FLT-3-Driven Cancers
FLT-3 is implicated in various cancers, including AML, acute lymphoblastic leukemia (ALL), and solid tumors. PROTAC FLT-3 degrader 1 may offer a promising strategy to selectively degrade FLT-3, thereby suppressing cancer cell growth and survival .
Combination Therapy with Other Agents
Combining PROTAC FLT-3 degrader 1 with existing FLT-3 inhibitors or other targeted therapies could enhance treatment efficacy. Synergistic effects may arise by simultaneously inhibiting FLT-3 signaling and promoting its degradation .
Overcoming Drug Resistance
FLT-3 inhibitors often face resistance due to mutations or alternative signaling pathways. PROTAC FLT-3 degrader 1 might circumvent resistance mechanisms by directly degrading FLT-3, regardless of its mutational status .
Exploring FLT-3-Dependent Signaling Networks
Studying the downstream effects of FLT-3 degradation induced by PROTAC FLT-3 degrader 1 can reveal insights into FLT-3-dependent signaling pathways. This knowledge could guide the development of more effective therapeutic strategies .
Pharmacokinetics and Toxicity Assessment
Understanding the pharmacokinetics, bioavailability, and safety profile of PROTAC FLT-3 degrader 1 is crucial for clinical translation. Preclinical studies should investigate its distribution, metabolism, and potential adverse effects .
In Vivo Efficacy Studies
Animal models (e.g., xenografts or patient-derived xenografts) can evaluate the efficacy of PROTAC FLT-3 degrader 1 in vivo. Assessments should include tumor regression, survival rates, and impact on normal tissues .
Structural Optimization and Drug Design
Continued research can focus on optimizing the PROTAC FLT-3 degrader 1 structure for improved binding affinity, selectivity, and stability. Rational drug design approaches may enhance its therapeutic potential .
Mechanism of Action
Target of Action
The primary target of PROTAC FLT-3 degrader 1 is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 plays a crucial role in hematopoiesis, the process of blood cell production . Mutations in FLT3, such as internal tandem duplications (ITD), are often associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .
Mode of Action
PROTAC FLT-3 degrader 1 operates through a unique mechanism known as targeted protein degradation . This compound is a bifunctional molecule composed of three parts: a ligand that binds to the target protein (FLT3), a ligand for E3 ligase, and a linker connecting the two ligands . The compound induces degradation of the target protein by bringing it into proximity with an E3 ligase, which tags the target protein for degradation via the ubiquitin-proteasome system .
Biochemical Pathways
The action of PROTAC FLT-3 degrader 1 affects the FLT3 signaling pathway, which is involved in cell survival, proliferation, and differentiation . By degrading FLT3, the compound disrupts this pathway, leading to anti-proliferative activity and induction of apoptosis . This disruption can have downstream effects on other pathways and processes, such as the STAT5 signaling pathway .
Result of Action
The molecular and cellular effects of PROTAC FLT-3 degrader 1’s action include the degradation of FLT3, disruption of the FLT3 signaling pathway, and induction of apoptosis . These effects result in the suppression of proliferation in FLT3-ITD-positive cells and inhibition of tumor growth in murine leukemia models .
Safety and Hazards
Future Directions
PROTACs, including PROTAC FLT-3 degrader 1, are considered the future of leukemia therapeutics . With clinical proof-of-concept for PROTAC molecules against two well-established cancer targets provided in 2020, the field is poised to pursue targets that were previously considered 'undruggable’ . The recent advances in the field will usher in an era of rational degrader design .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBYQODYFQASC-YKCITUTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61N9O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC FLT-3 degrader 1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)
![3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2721250.png)
![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)
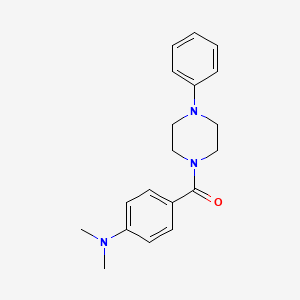
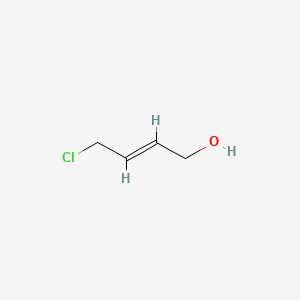

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2721257.png)
![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)
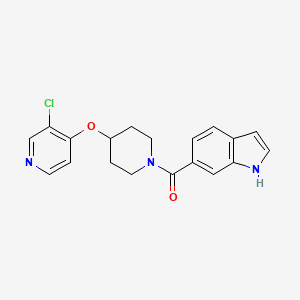
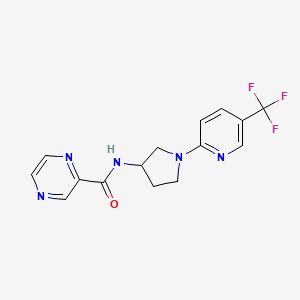
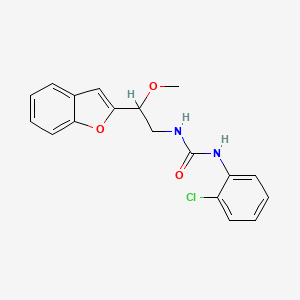
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)
